5-Bromo-2-iodobenzoyl chloride

Overview

Description

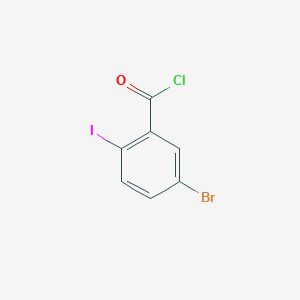

5-Bromo-2-iodobenzoyl chloride (C₇H₃BrIClO, molecular weight: 345.61 g/mol) is a halogenated benzoyl chloride derivative featuring bromine and iodine substituents at the 5- and 2-positions of the benzene ring, respectively. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in amidation and esterification reactions. Its structure combines the electron-withdrawing effects of halogens, which enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent.

Key synthetic applications include its use in the preparation of amides, such as 5-bromo-2-iodo-N-isopropylbenzamide, achieved via reaction with isopropylamine in dichloromethane under triethylamine catalysis, yielding 96% product . Characterization data for derivatives include melting points (187.8–188.5°C), IR spectra (notable peaks at 1642 cm⁻¹ for C=O stretching), and NMR/HRMS profiles confirming structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method includes the bromination of 2-iodobenzoyl chloride using bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields a high-purity product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as amides or esters are formed.

Coupling Products: Biaryl compounds are commonly produced in coupling reactions.

Scientific Research Applications

5-Bromo-2-iodobenzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the benzoyl chloride moiety enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

The following table and analysis highlight structural, reactive, and functional differences between 5-bromo-2-iodobenzoyl chloride and analogous compounds:

Structural and Functional Analysis

Halogen Effects: The iodine substituent in this compound enhances leaving-group ability in nucleophilic substitutions compared to bromine or chlorine, facilitating reactions like amidation .

Steric and Electronic Modifications :

- The benzyloxy-substituted analogs (C₁₅H₁₂BrClO₂) introduce steric bulk and electron-donating methoxy groups, which may reduce electrophilicity at the carbonyl carbon compared to the iodine-substituted parent compound. The position of the methyl group (2- vs. 3-benzyloxy) further influences steric interactions in reactions .

Multi-Halogenated Derivatives :

- Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate exemplifies a polyhalogenated ester with diverse reactivity sites. Its multiple substituents enable sequential functionalization, though the ester group may limit direct acylating utility compared to benzoyl chlorides .

Safety Profiles :

- All benzoyl chlorides in this class are classified as irritants due to their corrosive acyl chloride groups, necessitating careful handling .

Reactivity Trends

- Amidation Efficiency : The high yield (96%) observed in the synthesis of 5-bromo-2-iodo-N-isopropylbenzamide underscores the superior reactivity of this compound, likely due to iodine’s weak C–I bond and large atomic radius, which promote nucleophilic attack .

Biological Activity

5-Bromo-2-iodobenzoyl chloride is a halogenated aromatic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula CHBrClI, with a molecular weight of approximately 360.37 g/mol. The presence of both bromine and iodine substituents on the benzoyl ring significantly influences its reactivity and biological properties. The compound appears as a solid and is primarily utilized in organic synthesis due to its ability to undergo various chemical transformations.

Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with biological targets through electrophilic substitution reactions. The halogen substituents enhance its reactivity, making it a valuable candidate for further modifications aimed at developing therapeutic agents.

- Electrophilic Reactivity : The compound's electrophilic nature allows it to react with nucleophiles, facilitating the synthesis of more complex molecules that may exhibit enhanced biological activity.

- Potential Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties, warranting further investigation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-3-iodobenzoyl chloride | CHBrClI | Different halogen arrangement affecting reactivity |

| This compound | CHBrClI | Unique halogenation pattern enhancing biological activity |

| 2-Fluoro-5-iodobenzoyl chloride | CHFClI | Fluorine instead of bromine alters electronic properties |

The presence of both bromine and iodine in this compound distinguishes it from other compounds, potentially enhancing its reactivity and biological activity compared to those containing only one halogen or different substituents .

Synthesis Methods

This compound can be synthesized through various methods, often involving halogenation reactions or acylation processes. The synthesis typically involves:

- Halogenation : Introducing bromine and iodine into the benzoyl structure.

- Acylation : Using acyl chlorides to modify the aromatic ring, enhancing its reactivity.

These synthetic pathways are critical for developing derivatives that may exhibit specific biological activities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for their potential therapeutic applications:

- Antitumor Activity : Research indicates that derivatives containing indole fragments, synthesized from this compound, exhibit significant antitumor properties. These compounds were shown to inhibit cancer cell proliferation in vitro .

- Antimicrobial Studies : Preliminary studies suggest that certain derivatives may have antimicrobial effects against a range of pathogens, highlighting their potential as new therapeutic agents .

Q & A

Q. Basic: What safety protocols are essential when handling 5-bromo-2-iodobenzoyl chloride in laboratory settings?

Answer:

- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Respirators are recommended in high-concentration environments .

- First Aid : Immediate removal of contaminated clothing, thorough washing with water, and medical consultation after exposure. For inhalation, provide fresh air and artificial respiration if needed .

- Storage : Store in a locked, cool, dry area away from incompatible substances (e.g., bases, alcohols) to prevent hydrolysis or decomposition .

Q. Basic: What synthetic routes are used to prepare this compound?

Answer:

- Precursor Bromination : Start with 2-iodobenzoic acid. Bromination in concentrated sulfuric acid at 60°C introduces the bromine substituent, yielding 5-bromo-2-iodobenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .

- Purification : Recrystallization from dichloromethane/hexane mixtures ensures high purity (>95%) .

Q. Advanced: How can reaction conditions be optimized for amidation using this compound?

Answer:

- Stoichiometry : Use a 1:1.1 molar ratio of acyl chloride to amine (e.g., isopropylamine) to minimize unreacted starting material. Triethylamine (2.2 eq) effectively scavenges HCl, improving yield .

- Solvent Choice : Dichloromethane is ideal due to its low polarity, which reduces side reactions like hydrolysis.

- Temperature : Reactions performed at 0–5°C minimize thermal degradation of sensitive intermediates .

Q. Advanced: What analytical techniques confirm the structural integrity of derivatives?

Answer:

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.69 ppm, J = 8.0 Hz for the ortho-substituted benzene) and isopropyl methyl groups (δ 1.29 ppm) in amide derivatives .

- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 367.9122 for 5-bromo-2-iodo-N-isopropylbenzamide) to validate synthesis .

- IR Spectroscopy : Detect carbonyl stretches (~1642 cm⁻¹) and N-H stretches (~3255 cm⁻¹) .

Q. Advanced: How can steric hindrance challenges be addressed in nucleophilic substitutions?

Answer:

- Catalyst Selection : Use bulky bases like DIPEA (diisopropylethylamine) to enhance nucleophilicity in hindered environments.

- Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers, as demonstrated in analogous iodobenzamide syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving reaction efficiency .

Q. Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Moisture Control : Store under inert gas (argon/nitrogen) in airtight containers to avoid hydrolysis. Desiccants (e.g., molecular sieves) are recommended .

- Temperature : Keep at –20°C for long-term stability. Short-term storage at 4°C is acceptable if used within a week .

Q. Advanced: How can competing side reactions during esterification be minimized?

Answer:

- Reagent Purity : Ensure anhydrous conditions and high-purity alcohols to avoid acyl chloride hydrolysis.

- Stepwise Addition : Add acyl chloride dropwise to the alcohol/base mixture to control exothermicity and reduce dimerization .

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) to detect intermediates like 5-bromo-2-iodobenzoic acid .

Q. Advanced: What computational methods predict reactivity trends for this compound?

Answer:

Properties

IUPAC Name |

5-bromo-2-iodobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEYMICEYDVOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293738-03-1 | |

| Record name | 5-BROMO-2-IODOBENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.